6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide 6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 923112-95-2
VCID: VC4719682
InChI: InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Molecular Formula: C20H16Cl2N2O6S
Molecular Weight: 483.32

6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 923112-95-2

Cat. No.: VC4719682

Molecular Formula: C20H16Cl2N2O6S

Molecular Weight: 483.32

* For research use only. Not for human or veterinary use.

6,8-dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide - 923112-95-2

Specification

CAS No. 923112-95-2
Molecular Formula C20H16Cl2N2O6S
Molecular Weight 483.32
IUPAC Name 6,8-dichloro-N-(4-morpholin-4-ylsulfonylphenyl)-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C20H16Cl2N2O6S/c21-13-9-12-10-16(20(26)30-18(12)17(22)11-13)19(25)23-14-1-3-15(4-2-14)31(27,28)24-5-7-29-8-6-24/h1-4,9-11H,5-8H2,(H,23,25)
Standard InChI Key HLZRQWITKDRGAY-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl

Introduction

Chemical Identity and Structural Features

6,8-Dichloro-N-(4-(morpholinosulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the chromene family, characterized by a bicyclic oxygen-containing heterocycle fused with a benzene ring. Its structural features include:

  • Chromene core: A 2H-chromene scaffold with a ketone group at position 2 (2-oxo) and a carboxamide substituent at position 3.

  • Halogenation: Chlorine atoms at positions 6 and 8, enhancing electrophilicity and influencing bioactivity.

  • Morpholinosulfonyl phenyl group: A 4-(morpholinosulfonyl)phenyl moiety attached via the carboxamide nitrogen, contributing to solubility and target interaction.

Molecular Formula: C20H15Cl2N2O6S\text{C}_{20}\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}_6\text{S}
Molecular Weight: 494.31 g/mol

Synthesis and Structural Derivation

The compound is synthesized through a multi-step process involving:

Chromene Core Formation

  • Vilsmeier-Haack Reaction: 2'-Hydroxyacetophenone derivatives are treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at position 3 .

  • Chlorination: Selective dichlorination at positions 6 and 8 using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst.

Carboxamide Functionalization

  • Oxidation: The aldehyde at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

  • Coupling Reaction: The carboxylic acid reacts with 4-(morpholinosulfonyl)aniline via peptide coupling agents (e.g., EDCI, HOBt) to form the carboxamide bond .

Key Reaction Conditions:

  • Solvents: Toluene, DMF, or dichloromethane.

  • Catalysts: Tetramethylguanidine (TMG) for aldol condensation .

Structure-Activity Relationship (SAR)

The compound’s bioactivity is influenced by:

Structural FeatureImpact on Activity
6,8-Dichloro substitutionEnhances electrophilicity and membrane permeability; critical for antimicrobial activity .
Morpholinosulfonyl phenyl groupImproves solubility and enables hydrogen bonding with biological targets (e.g., enzymes) .
2-Oxo chromene coreStabilizes the planar structure, facilitating intercalation with DNA or protein targets .

Analog Comparison:

CompoundSubstitutionsBioactivity (MIC/IC₅₀)
Target Compound6,8-Cl; morpholinosulfonylUnder investigation
6-Bromo-8-chloro analog 6-Br; 8-ClMIC = 1–4 μg/mL (S. aureus)
4-Methoxy derivative 4-OCH₃IC₅₀ = 7.4 nM (A172 glioma)

Biological Activity and Mechanisms

Antimicrobial Activity

  • Gram-positive bacteria: Tri-halogenated chromenes exhibit potent activity against multidrug-resistant Staphylococcus aureus (MDRSA) and Staphylococcus epidermidis (MIC = 1–8 μg/mL) . The dichloro groups disrupt cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

  • Mechanism: The morpholinosulfonyl group enhances binding to bacterial dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Anti-Inflammatory Activity

  • NF-κB pathway inhibition: Chromenes suppress pro-inflammatory cytokine production by blocking IκBα phosphorylation .

Applications and Future Directions

  • Antibacterial Drug Development: As a lead against nosocomial infections caused by MDR strains .

  • Anticancer Adjuvants: Synergistic use with temozolomide in glioblastoma models.

  • Targeted Delivery: Biotinylation for enhanced tumor targeting .

Challenges:

  • Optimizing enantioselectivity in synthesis .

  • Addressing potential off-target effects in kinase inhibition .

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